molecular formula C23H29N3O2 B244710 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide

Numéro de catalogue B244710
Poids moléculaire: 379.5 g/mol
Clé InChI: GKHFOWRIQUAQRS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide, also known as BAY 73-6691, is a selective and potent inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that is involved in the synthesis of cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and neuronal signaling. BAY 73-6691 has shown promising results in various preclinical studies and is currently being investigated for its potential therapeutic applications.

Mécanisme D'action

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 is a selective and potent inhibitor of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP is a key second messenger that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and neuronal signaling. By inhibiting sGC, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 increases the levels of cGMP, leading to relaxation of smooth muscle cells and vasodilation.
Biochemical and Physiological Effects
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has been shown to have several biochemical and physiological effects. It increases the levels of cGMP in various tissues, leading to relaxation of smooth muscle cells and vasodilation. This results in decreased pulmonary arterial pressure, improved cardiac function, and increased blood flow to various organs. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has also been shown to have anti-inflammatory and anti-fibrotic effects in various preclinical models.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has several advantages for lab experiments. It is a potent and selective inhibitor of sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has also been shown to have good pharmacokinetic properties in various preclinical models, which makes it suitable for in vivo studies.
However, there are also some limitations to using N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 also has a short half-life, which may limit its use in certain experimental settings.

Orientations Futures

There are several future directions for the study of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691. One area of research is the potential use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 in the treatment of pulmonary hypertension, heart failure, and other cardiovascular diseases. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has shown promising results in various preclinical models, and further studies are needed to evaluate its safety and efficacy in humans.
Another area of research is the potential use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 in the treatment of COPD, erectile dysfunction, and other conditions. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has been shown to have anti-inflammatory and anti-fibrotic effects in various preclinical models, which may make it a useful therapeutic agent for these conditions.
Overall, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 is a promising compound that has shown potential for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action, safety, and efficacy in humans.

Méthodes De Synthèse

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 involves several steps, starting from the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(4-aminophenyl)piperazine to form the corresponding amide. Finally, the butanoyl group is introduced using butanoyl chloride in the presence of triethylamine. The overall yield of the synthesis is around 20%.

Applications De Recherche Scientifique

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has been extensively studied in various preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of pulmonary hypertension, heart failure, and other cardiovascular diseases. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has also been investigated for its potential use in the treatment of chronic obstructive pulmonary disease (COPD), erectile dysfunction, and other conditions.

Propriétés

Formule moléculaire

C23H29N3O2

Poids moléculaire

379.5 g/mol

Nom IUPAC

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H29N3O2/c1-4-5-22(27)26-14-12-25(13-15-26)21-10-8-20(9-11-21)24-23(28)19-7-6-17(2)18(3)16-19/h6-11,16H,4-5,12-15H2,1-3H3,(H,24,28)

Clé InChI

GKHFOWRIQUAQRS-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C

SMILES canonique

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.